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Introduction
PG-116800 is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of

enzymes involved in the degradation of extracellular matrix components.[1][2] These enzymes

play a crucial role in tissue remodeling during various physiological and pathological

processes.[3] PG-116800 exhibits high affinity for several MMPs, including MMP-2, -3, -8, -9,

-13, and -14, while showing lower affinity for MMP-1 and -7.[1][2] This profile led to its

investigation in clinical trials for conditions where MMPs are thought to be key drivers of

pathology, notably in preventing left ventricular remodeling after myocardial infarction and in

slowing the progression of osteoarthritis. This guide provides a comprehensive review and

comparison of the clinical trial outcomes for PG-116800 in these two distinct therapeutic areas.

Myocardial Infarction: The PREMIER Trial
The "Prevention of Myocardial Infarction Early Remodeling" (PREMIER) trial was a key phase

II study designed to evaluate the efficacy and safety of PG-116800 in patients following a first

ST-segment elevation myocardial infarction (STEMI). The primary hypothesis was that by

inhibiting MMPs, PG-116800 would attenuate the adverse remodeling of the left ventricle, a

process strongly associated with the development of heart failure.
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The PREMIER trial was an international, randomized, double-blind, placebo-controlled study.[4]

[5] A total of 253 patients with their first STEMI and a left ventricular ejection fraction between

15% and 40% were enrolled within 48 hours of the event.[4][5] Participants were randomly

assigned to receive either 200 mg of PG-116800 twice daily or a placebo for 90 days.[4] The

primary endpoint was the change in left ventricular end-diastolic volume index (LVEDVI) at 90

days, as assessed by serial echocardiography.[4] Secondary endpoints included changes in

other echocardiographic parameters and clinical outcomes.[4]

Echocardiography Protocol: While the specific, detailed protocol for the PREMIER trial is not

publicly available, standard clinical trial protocols for echocardiography assessing left

ventricular remodeling typically involve the following:

Image Acquisition: Standard 2D transthoracic echocardiograms are performed at baseline

and at specified follow-up intervals (e.g., 90 days).[6][7]

Ventricular Volume and Function Assessment: Left ventricular end-diastolic and end-systolic

volumes are measured from apical two- and four-chamber views using the biplane method of

disks (modified Simpson's rule).[6] Ejection fraction is calculated from these volumes.

Indexing: Ventricular volumes are indexed to body surface area to account for differences in

patient size.[6]

Quality Control: To ensure consistency and reduce variability, echocardiograms in clinical

trials are often analyzed at a central core laboratory by experienced sonographers and

cardiologists who are blinded to treatment allocation.[8]

Clinical Trial Outcomes
The PREMIER trial failed to demonstrate a beneficial effect of PG-116800 on left ventricular

remodeling.[4][5] There was no significant difference in the change in LVEDVI from baseline to

90 days between the PG-116800 group and the placebo group.[4][5] Similarly, no significant

improvements were observed in other secondary endpoints, including changes in left

ventricular end-systolic volume, ejection fraction, or the rates of death or reinfarction.[4][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.ahajournals.org/doi/10.1161/hh1501.094396
https://www.scholars.northwestern.edu/en/publications/echocardiographic-evaluation-of-left-ventricular-structure-and-fu
https://www.ahajournals.org/doi/10.1161/hh1501.094396
https://www.scholars.northwestern.edu/en/publications/echocardiographic-evaluation-of-left-ventricular-structure-and-fu
https://www.ahajournals.org/doi/10.1161/hh1501.094396
https://www.ahajournals.org/doi/10.1161/hh1501.094396
https://www.ahajournals.org/doi/10.1161/hh1501.094396
https://www.asecho.org/wp-content/uploads/2025/04/Use-of-Echo-in-Clinical-Trials.pdf
https://pubmed.ncbi.nlm.nih.gov/34133660/
https://www.asecho.org/wp-content/uploads/2025/04/Use-of-Echo-in-Clinical-Trials.pdf
https://www.asecho.org/wp-content/uploads/2025/04/Use-of-Echo-in-Clinical-Trials.pdf
https://www.escardio.org/static-file/Escardio/Subspecialty/EACVI/position-papers/EAE-recommendation-echo-doppler-clinical-trial.pdf
https://www.ahajournals.org/doi/10.1161/hh1501.094396
https://www.scholars.northwestern.edu/en/publications/echocardiographic-evaluation-of-left-ventricular-structure-and-fu
https://www.ahajournals.org/doi/10.1161/hh1501.094396
https://www.scholars.northwestern.edu/en/publications/echocardiographic-evaluation-of-left-ventricular-structure-and-fu
https://www.ahajournals.org/doi/10.1161/hh1501.094396
https://www.scholars.northwestern.edu/en/publications/echocardiographic-evaluation-of-left-ventricular-structure-and-fu
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint PG-116800 (n=125) Placebo (n=128) p-value

Change in LVEDVI

(ml/m²) at 90 days
5.09 ± 1.45 5.48 ± 1.41 0.42

Change in LV

Diastolic Volume (ml)

at 90 days

8.43 10.35 0.31

Change in LV Systolic

Volume (ml) at 90

days

0.58 2.23 0.30

Change in LV Ejection

Fraction (%) at 90

days

4.85 4.25 0.32

Death or Reinfarction

at 90 days (%)

Not significantly

different

Not significantly

different
-

Table 1: Key Efficacy Outcomes of the PREMIER Trial. Data are presented as mean ± standard

error where applicable.[4][5]

Safety and Tolerability
In the PREMIER trial, PG-116800 was generally well-tolerated. However, there was a notable

increase in the incidence of arthralgia and joint stiffness in the treatment group, although the

overall rate of musculoskeletal adverse events was not statistically different from placebo (21%

vs. 15%, p=0.33).[4][5]

Osteoarthritis
Given the role of MMPs in cartilage degradation, PG-116800 was also investigated for its

potential as a disease-modifying drug in patients with knee osteoarthritis.

Experimental Protocol
A randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-response

study was conducted to assess the efficacy and safety of PG-116800 over 12 months.[9] A total
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of 401 patients with mild to moderate knee osteoarthritis were randomized to receive one of

four doses of PG-116800 (25 mg, 50 mg, 100 mg, or 200 mg) or a placebo, taken twice daily.[9]

The primary efficacy endpoints were the progression of joint space narrowing, measured by

microfocal radiography with fluoroscopic positioning, and changes in the Western Ontario and

McMaster Universities Osteoarthritis Index (WOMAC) scores.[9]

Microfocal Radiography with Fluoroscopic Positioning Protocol: This technique is designed to

provide highly reproducible measurements of joint space width. The general principles involve:

Fluoroscopic Guidance: Fluoroscopy is used to ensure standardized positioning of the knee

joint, typically in a weight-bearing, semi-flexed position. This allows for the X-ray beam to be

precisely aligned with the medial tibial plateau.[10]

Image Acquisition: High-resolution microfocal radiographs are then taken. This method aims

to accurately measure the narrowest point of the joint space, which is considered a surrogate

for cartilage thickness.[10]

Standardization: This standardized approach reduces the variability that can be introduced

by slight differences in knee flexion and rotation between imaging sessions.[10]

Clinical Trial Outcomes
The clinical trial of PG-116800 in osteoarthritis was terminated early due to a lack of efficacy

and significant safety concerns.[9] After one year of treatment, there were no statistically

significant differences between any of the PG-116800 dose groups and the placebo group in

terms of the mean change in minimum joint space width or WOMAC scores.[9]
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Treatment Group
Mean Change in Minimum
Joint Space Width (mm) at
12 months

Mean Change in WOMAC
Score at 12 months

Placebo (n=80)
Not significantly different from

PG-116800 groups

Not significantly different from

PG-116800 groups

PG-116800 25 mg (n=81)
Not significantly different from

placebo

Not significantly different from

placebo

PG-116800 50 mg (n=80)
Not significantly different from

placebo

Not significantly different from

placebo

PG-116800 100 mg (n=80)
Not significantly different from

placebo

Not significantly different from

placebo

PG-116800 200 mg (n=80)
Not significantly different from

placebo

Not significantly different from

placebo

Table 2: Efficacy Outcomes of the PG-116800 Osteoarthritis Trial.[9]

Safety and Tolerability
A significant and dose-dependent increase in musculoskeletal adverse events was observed,

which ultimately led to the discontinuation of the 200 mg dose and the termination of the drug's

development for this indication.[9] The most frequently reported adverse effect was arthralgia

(joint pain), affecting 35% of patients in the PG-116800 groups.[9] A notable percentage of

patients, particularly in the higher dose groups, experienced a reduction in shoulder range of

motion.[9] Furthermore, hand-related adverse events, including edema, palmar fibrosis, and

Dupuytren's contracture, were reported in 13% of patients, with half of these cases occurring in

the 200 mg group.[9] This musculoskeletal toxicity is a known class effect of broad-spectrum

MMP inhibitors.

Comparison with Other Matrix Metalloproteinase
Inhibitors
The clinical development of broad-spectrum MMP inhibitors has been challenging, largely due

to a lack of efficacy and the consistent emergence of musculoskeletal side effects.
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Marimastat and Prinomastat: These are other well-known broad-spectrum MMP inhibitors

that were primarily developed as anti-cancer agents. Similar to PG-116800, their clinical

trials were often hampered by dose-limiting musculoskeletal toxicity, including inflammatory

polyarthritis.[1][11][12] While they showed some promise in early-phase oncology trials, they

ultimately failed to demonstrate a significant survival benefit in larger phase III studies.[11]

[12]

Tissue Inhibitors of Metalloproteinases (TIMPs): These are the endogenous inhibitors of

MMPs. The complex interplay between MMPs and TIMPs is crucial for maintaining tissue

homeostasis.[13][14] An imbalance in the MMP/TIMP ratio is implicated in various

pathologies.[13] While TIMPs themselves have been explored as therapeutic agents, their

clinical development has been limited, and the focus has shifted towards developing more

selective MMP inhibitors to avoid the off-target effects and toxicities associated with broad-

spectrum inhibition.[9]
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MMP Activation and Pathological Tissue Remodeling

Pathological Stimulus
(e.g., Myocardial Infarction, Inflammation)

Pro-inflammatory Cytokines
(e.g., TNF-α, IL-1β) Pro-MMPs (Inactive)

Upregulate Expression Active MMPsActivation Extracellular Matrix
(Collagen, Elastin, etc.)

Degrades Matrix Degradation Adverse Tissue Remodeling
(e.g., LV Dilation, Cartilage Loss)
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PREMIER Trial Workflow

Patient Screening

Inclusion Criteria Met
(First STEMI, LVEF 15-40%)

Randomization

Baseline Echocardiogram

PG-116800 (200mg BID) Placebo

90-Day Treatment Period

90-Day Follow-up Echocardiogram

Data Analysis
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Osteoarthritis Trial Workflow

Patient Screening

Inclusion Criteria Met
(Mild-Moderate Knee OA)

Randomization

Baseline Radiography & WOMAC

Dose Groups (25, 50, 100, 200mg BID) Placebo Group

12-Month Treatment Period

12-Month Follow-up Radiography & WOMAC

Data Analysis
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9626215/
https://pubmed.ncbi.nlm.nih.gov/9626215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7046056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7046056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2758234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2758234/
https://www.ahajournals.org/doi/10.1161/hh1501.094396
https://www.scholars.northwestern.edu/en/publications/echocardiographic-evaluation-of-left-ventricular-structure-and-fu
https://www.asecho.org/wp-content/uploads/2025/04/Use-of-Echo-in-Clinical-Trials.pdf
https://pubmed.ncbi.nlm.nih.gov/34133660/
https://pubmed.ncbi.nlm.nih.gov/34133660/
https://www.escardio.org/static-file/Escardio/Subspecialty/EACVI/position-papers/EAE-recommendation-echo-doppler-clinical-trial.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4060262/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4060262/
https://www.ors.org/transactions/49/1314.pdf
https://pubmed.ncbi.nlm.nih.gov/15681529/
https://pubmed.ncbi.nlm.nih.gov/15681529/
https://pubmed.ncbi.nlm.nih.gov/11093361/
https://pubmed.ncbi.nlm.nih.gov/11093361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2651917/
https://academic.oup.com/cardiovascres/article/69/3/604/272536
https://www.benchchem.com/product/b1679752#literature-review-of-pg-116800-clinical-trial-outcomes
https://www.benchchem.com/product/b1679752#literature-review-of-pg-116800-clinical-trial-outcomes
https://www.benchchem.com/product/b1679752#literature-review-of-pg-116800-clinical-trial-outcomes
https://www.benchchem.com/product/b1679752#literature-review-of-pg-116800-clinical-trial-outcomes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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